molecular formula C8H8N4OS B186319 2,3-Dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one CAS No. 54030-51-2

2,3-Dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one

Cat. No. B186319
CAS RN: 54030-51-2
M. Wt: 208.24 g/mol
InChI Key: FMPVXDGAZOSEMT-UHFFFAOYSA-N
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Description

“2,3-Dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one” is a chemical compound with the molecular formula C8H8N4OS and a molecular weight of 208.240 . Its IUPAC Standard InChI is InChI=1S/C8H8N4OS/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3, (H2,10,11,12,13,14) .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one” include its molecular weight (208.240) and its molecular formula (C8H8N4OS) . Other properties such as melting point, boiling point, and density are not specifically mentioned in the available resources .

properties

CAS RN

54030-51-2

Product Name

2,3-Dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

6,7-dimethyl-2-sulfanylidene-1H-pteridin-4-one

InChI

InChI=1S/C8H8N4OS/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14)

InChI Key

FMPVXDGAZOSEMT-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=C2C(=NC(=NC2=O)S)N1)C

SMILES

CC1=C(N=C2C(=N1)C(=O)NC(=S)N2)C

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)NC(=S)N2)C

Other CAS RN

54030-51-2

Pictograms

Irritant

synonyms

6,7-dimethyl-4-hydroxy-2-mercaptopteridine

Origin of Product

United States

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